molecular formula C20H18N2O5 B14711723 Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate CAS No. 23853-02-3

Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate

Cat. No.: B14711723
CAS No.: 23853-02-3
M. Wt: 366.4 g/mol
InChI Key: GCQXNOJNMBXKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate is a chemical compound with the molecular formula C20H18N2O5 This compound is characterized by the presence of an isoindoline-1,3-dione moiety, which is a common structural motif in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to obtain the desired compound . The reaction conditions often include the use of organic solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce isoindoline derivatives .

Scientific Research Applications

Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, causing changes in gene expression .

Comparison with Similar Compounds

Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate can be compared with other isoindoline-1,3-dione derivatives:

Properties

CAS No.

23853-02-3

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate

InChI

InChI=1S/C20H18N2O5/c1-2-27-20(26)13-7-9-14(10-8-13)21-11-15(23)12-22-18(24)16-5-3-4-6-17(16)19(22)25/h3-10,21H,2,11-12H2,1H3

InChI Key

GCQXNOJNMBXKCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.